molecular formula C21H22N2O4S2 B2608877 N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207040-40-1

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2608877
CAS No.: 1207040-40-1
M. Wt: 430.54
InChI Key: NFVBOGCWJWPNCV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with various functional groups including an ethylphenyl group, a methoxyphenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Substitution with Ethylphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with ethylphenyl and methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring and various functional groups suggests it may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural features contribute to desirable electronic properties, making it useful in the production of electronic devices.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxamide: Lacks the methyl group on the sulfamoyl moiety.

    N-(3-ethylphenyl)-3-[(4-hydroxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: Contains a hydroxy group instead of a methoxy group.

    N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(ethyl)sulfamoyl]thiophene-2-carboxamide: Contains an ethyl group instead of a methyl group on the sulfamoyl moiety.

Uniqueness

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-15-6-5-7-16(14-15)22-21(24)20-19(12-13-28-20)29(25,26)23(2)17-8-10-18(27-3)11-9-17/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVBOGCWJWPNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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